![molecular formula C11H11BrO2 B1529414 2-(4-Bromophenoxy)-1-cyclopropylethanone CAS No. 1340596-78-2](/img/structure/B1529414.png)
2-(4-Bromophenoxy)-1-cyclopropylethanone
Overview
Description
2-(4-Bromophenoxy)-1-cyclopropylethanone is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Mechanism of Action
- DHFR plays a crucial role in folate metabolism. It catalyzes essential reactions for de novo glycine and purine synthesis, as well as DNA precursor synthesis .
Target of Action
Mode of Action
Biological Activity
2-(4-Bromophenoxy)-1-cyclopropylethanone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bromophenyl group attached to a cyclopropyl moiety through an ether linkage, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
2-(4-Bromophenoxy)-1-cyclopropylacetone | E. coli | 64 µg/mL |
2-(4-Bromophenoxy)-1-cyclobutylethanone | Pseudomonas aeruginosa | 16 µg/mL |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Case Study: Induction of Apoptosis
A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated that treatment resulted in significant cell cycle arrest at the G0/G1 phase.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the cyclopropyl group or variations in the bromophenyl substituent have shown promising results in increasing potency against targeted diseases.
Table 2: Synthesis and Biological Evaluation of Derivatives
Derivative Name | Synthesis Method | Biological Activity |
---|---|---|
2-(4-Bromophenoxy)-1-cyclobutylethanone | Microwave-assisted synthesis | Enhanced anti-cancer activity |
2-(3-Chlorophenoxy)-1-cyclopropylethanone | Conventional heating | Increased antimicrobial efficacy |
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- 2-(4-Bromophenoxy)-1-cyclopropylethanone has shown significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it inhibits bacterial growth by targeting critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents .
-
Anticancer Properties :
- The compound is being investigated for its potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO, the compound can enhance the immune response against tumors, potentially improving the efficacy of existing cancer therapies .
- Inhibitory Mechanisms :
Biological Studies
- Biological Activity Exploration :
Material Science
- Organic Electronics :
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Applications :
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-cyclopropylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXWOMXPJEHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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